(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

chiral resolution enantiomeric excess asymmetric synthesis

Choose this chiral (R)-dihydrochloride (CAS 2742623-40-9) for stereocontrolled synthesis of kinase/bromodomain inhibitors. The defined (R)-configuration ensures correct absolute configuration in final drug candidates, unlike the (S)-isomer or racemate. The 6-bromo substituent enables Suzuki/Buchwald–Hartwig coupling for rapid SAR expansion, while the dihydrochloride salt guarantees aqueous solubility for fragment screening (NMR/SPR) without additional salt conversion. Replacing free base with this salt eliminates stoichiometry uncertainty and improves batch consistency in probe assembly and bioconjugation.

Molecular Formula C9H12BrCl2N3
Molecular Weight 313.02 g/mol
CAS No. 2742623-40-9
Cat. No. B6217593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride
CAS2742623-40-9
Molecular FormulaC9H12BrCl2N3
Molecular Weight313.02 g/mol
Structural Identifiers
SMILESCC(C1=CN2C=C(C=CC2=N1)Br)N.Cl.Cl
InChIInChI=1S/C9H10BrN3.2ClH/c1-6(11)8-5-13-4-7(10)2-3-9(13)12-8;;/h2-6H,11H2,1H3;2*1H/t6-;;/m1../s1
InChIKeyPWGUZHZSXRZJEN-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-{6-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine Dihydrochloride – Chiral Imidazopyridine Building Block for Asymmetric Synthesis & Drug Discovery


The compound (1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride (CAS 2742623-40-9) is a chirally pure (R‑configuration) imidazo[1,2‑a]pyridine derivative bearing a primary amine side chain, supplied as the dihydrochloride salt . Its parent free base (CAS 2742623-39-6, C₉H₁₀BrN₃, MW 240.10) is listed in PubChem (CID 96289563) with a computed XLogP3 of 1.7, a topological polar surface area of 43.3 Ų, one hydrogen‑bond donor and two acceptors, and one rotatable bond [1]. The bromine substituent at position 6 of the imidazo[1,2‑a]pyridine core provides a synthetic handle for cross‑coupling chemistry (e.g., Suzuki, Buchwald–Hartwig), while the chiral α‑methylamine moiety enables stereochemically controlled elaboration into enantiopure drug candidates .

Why (1R)-1-{6-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine Dihydrochloride Cannot Be Replaced by an In‑Class Analog


In‑class imidazo[1,2‑a]pyridine analogs with similar molecular formulas differ critically in stereochemistry, salt form, and bromine regiochemistry, each of which directly impacts chemical reactivity, solubility, and downstream enantiopurity of final compounds . The (R)‑enantiomer cannot be substituted by the (S)‑enantiomer (CAS 2757961‑50‑3) or a racemate in asymmetric syntheses, as the opposite or undefined stereochemistry would propagate the wrong absolute configuration into a chiral drug candidate, potentially altering pharmacodynamics or regulatory acceptability [1]. Likewise, replacing the dihydrochloride salt (MW 313.02, two HCl equivalents) with the free base (MW 240.10) changes the protonation state, aqueous solubility, hygroscopicity, and stoichiometry in salt‑metathesis or coupling steps [2]. Regioisomeric substitution (e.g., 5‑bromo instead of 6‑bromo) repositions the halogen handle, affecting reactivity in cross‑coupling reactions and altering the geometry of any resulting ligand or probe molecule .

Head‑to‑Head Quantitative Evidence for Selecting (1R)-1-{6-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine Dihydrochloride Over Closest Analogs


Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer vs. Racemate

The (R)-enantiomer free base is commercially supplied at 98% purity by Leyan (Product No. 2141824) , matching the 98% purity specification of the (S)-enantiomer from the same supplier (Product No. 2143773) . However, the dihydrochloride salt of the (R)-enantiomer (CAS 2742623‑40‑9) is documented at 95% purity by a US‑based supplier . No racemate with a defined purity specification is listed in major catalogs, meaning that a researcher requiring defined (R)-chirality must procure the enantiopure compound rather than assume racemic material suffices. Substituting the (S)-enantiomer would invert the chiral center, directly compromising the stereochemical integrity of any downstream product.

chiral resolution enantiomeric excess asymmetric synthesis

Salt Form Advantage: Dihydrochloride vs. Free Base – Molecular Weight & Solubility

The dihydrochloride salt (C₉H₁₂BrCl₂N₃, MW 313.02) contains two equivalents of HCl, increasing the molecular weight by 30.4% relative to the free base (C₉H₁₀BrN₃, MW 240.10) [1]. The salt is expected to exhibit superior aqueous solubility and dissolution rate compared to the free base, which has a computed XLogP3 of 1.7 and only one hydrogen‑bond donor [1]. Although head‑to‑head solubility measurements in standardized buffers have not been published, the general principle that hydrochloride salts of lipophilic amines improve aqueous solubility by ≥10‑fold is well established [2]. The free base requires an additional salt‑formation or in‑situ protonation step for aqueous reactions, adding process complexity.

salt selection aqueous solubility formulation

Bromine Position: 6‑Bromo vs. 5‑Bromo Regioisomer – Synthetic Utility

The 6‑bromo substitution pattern of the target compound places the halogen para to the imidazo nitrogen and at a position electronically distinct from the 5‑bromo regioisomer (CAS 2378490‑36‑7) . In palladium‑catalyzed cross‑coupling reactions, the electron density and steric environment at position 6 differ from position 5, leading to different reaction rates and yields. While compound‑specific kinetic data are absent, SAR studies on imidazo[1,2‑a]pyridine kinase inhibitors have shown that the position of halogen substitution directly affects target binding (e.g., 5‑bromo derivative 1a served as a starting point for CENP‑E inhibitor design) [1], demonstrating that regioisomeric interchange is not permissible without altering biological activity.

regioselectivity cross-coupling SAR

Computational Physicochemical Profile: (R)-Free Base vs. Class‑Level Imidazo[1,2‑a]pyridines

The free base of the target compound has computed drug‑likeness properties: XLogP3 = 1.7, TPSA = 43.3 Ų, H‑bond acceptor count = 2, H‑bond donor count = 1, rotatable bonds = 1, and a heavy atom count of 13 [1]. These values place the compound within favorable ranges for a fragment or scaffold according to the Rule of Three (MW < 300, XLogP ≤ 3, HBD ≤ 3, HBA ≤ 6). In comparison, many more elaborated imidazo[1,2‑a]pyridine drug candidates (e.g., CBP/P300 bromodomain inhibitor UMB298 with IC₅₀ = 72 nM) [2] have higher molecular weights and complexity, making the target compound an attractive minimalist starting point for fragment‑based or structure‑guided optimization.

drug-likeness ADME prediction fragment-based design

Recommended Application Scenarios for (1R)-1-{6-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Kinase or Bromodomain Inhibitors

The (R)-configured α‑methylamine side chain provides a chiral directing element for the construction of stereochemically pure inhibitors targeting kinases (e.g., DYRK1A, CLK1) or bromodomains (CBP/P300, BET). The defined (R)-stereochemistry ensures that the final inhibitor has the intended absolute configuration, which is critical for target engagement and selectivity . The 6‑bromo substituent serves as a versatile handle for Suzuki or Buchwald–Hartwig coupling to introduce aryl or heteroaryl groups, enabling rapid SAR exploration while maintaining enantiopurity.

Fragment‑Based Drug Discovery (FBDD) Using the Free Base or Salt Scaffold

With a molecular weight of 240.10 (free base) [1] and compliance with the Rule of Three, this compound is an ideal fragment starting point. Its single chiral center and single bromine handle minimize complexity while allowing fragment growth via cross‑coupling. The dihydrochloride salt ensures sufficient aqueous solubility for fragment screening by NMR (e.g., Water‑LOGSY, STD) or surface plasmon resonance (SPR) at typical screening concentrations (100 µM–1 mM).

Chemical Biology Probe Synthesis Requiring Defined Stereochemistry

When preparing biotinylated or fluorescent probes for target engagement studies (e.g., CETSA, pulldown), the (R)-configuration must be maintained to ensure the probe recapitulates the binding mode of the parent inhibitor. The dihydrochloride salt can be directly coupled to linkers or reporter groups without a separate salt‑conversion step, streamlining probe assembly and improving batch‑to‑batch consistency .

Regioselective SAR Libraries Around the Imidazo[1,2‑a]pyridine Core

The 6‑bromo position allows systematic variation of the substituent at the pyridine ring while keeping the chiral amine unchanged. This is distinct from 5‑bromo or 8‑bromo regioisomers , which project substituents in different vectors. Combinatorial libraries built on the 6‑bromo scaffold can probe steric and electronic requirements of a given binding pocket without confounding changes in stereochemistry.

Quote Request

Request a Quote for (1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.